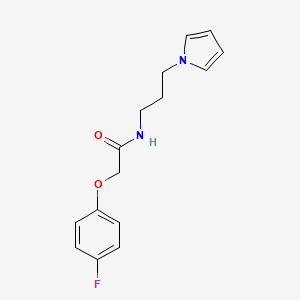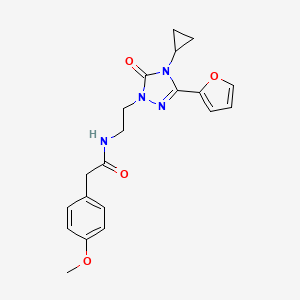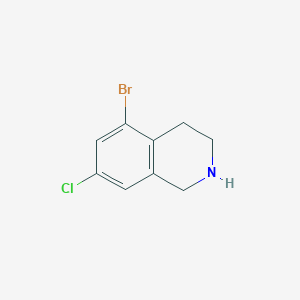
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenoxy)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives with potential biological activities, such as opioid kappa agonists, herbicidal activities, antiallergic properties, and antiviral activities. These studies involve the synthesis and characterization of acetamide compounds with different substituents, which may provide insights into the general behavior of similar compounds, including the one .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the use of starting materials such as aniline derivatives and amino acids, followed by various chemical reactions like amidification, fluorination, and condensation . For example, the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides utilized 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . These methods could potentially be adapted for the synthesis of "N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenoxy)acetamide".
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often analyzed using techniques such as NMR, IR, mass spectrometry, and elemental analysis . Quantum chemical calculations, including density functional theory (DFT), can provide insights into the geometry, electronic structure, and intermolecular interactions of these compounds . For instance, the study of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide revealed the presence of strong hydrogen-bonded interactions and near-planarity between the phenyl and pyrimidine rings .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including halogenation, amidification, and hydrogen-bond formation . The reactivity of these compounds can be influenced by the nature of the substituents and the presence of electron-withdrawing or electron-donating groups. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was shown to be a selective fluorinating agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of functional groups like fluorine can significantly affect these properties . The biological evaluation of these compounds, including their herbicidal, antiallergic, and antiviral activities, is also an important aspect of their chemical properties .
Wissenschaftliche Forschungsanwendungen
Photoreactive Properties and Drug Development
One study explores the photoreactions of flutamide, a compound with a structural moiety similar to N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenoxy)acetamide, demonstrating different photoreactions in acetonitrile and 2-propanol solvents. This research highlights the potential of such compounds in the development of photo-sensitive drugs, which could be activated or deactivated by light, offering a controlled mechanism for drug delivery and activation within specific tissues or cells under targeted light exposure (Watanabe, Fukuyoshi, & Oda, 2015).
Ligand-Protein Interactions and Photovoltaic Efficiency
Another study focuses on benzothiazolinone acetamide analogs, which share a similar functional group with N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenoxy)acetamide. These compounds were analyzed for their vibrational spectra, electronic properties, and photovoltaic efficiency, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research also delves into ligand-protein interactions, suggesting a potential application in the design of molecules for specific targeting of proteins within biological systems, offering insights into drug design and the development of therapeutic agents (Mary et al., 2020).
Novel Alkaloids from Endophytic Fungi
Research on endophytic fungi isolated from mangrove plants led to the discovery of new pyrrole alkaloids, demonstrating the natural occurrence and biological relevance of pyrrole-containing compounds. This study underscores the potential for N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenoxy)acetamide and related compounds in the exploration of natural products and their applications in medicinal chemistry and drug development (Li et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-(3-pyrrol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-13-4-6-14(7-5-13)20-12-15(19)17-8-3-11-18-9-1-2-10-18/h1-2,4-7,9-10H,3,8,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHHGXCHZGUVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-6-chloropyridine-3-sulfonamide](/img/structure/B2551209.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine](/img/structure/B2551211.png)

![N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2551215.png)



![(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551221.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2551222.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2551223.png)
![1-(3,4-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2551225.png)
![(1S,2S,5R)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2551226.png)

![[2-(2-Methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2551230.png)